C-3 Ethyl Carboxylate Confers B‑Raf Kinase Inhibitor Pharmacophore Identity Versus Non‑Carboxylate Analogs
The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been validated as a B‑Raf kinase inhibitor chemotype through high‑throughput screening and systematic SAR. A representative analog (ethyl 7-(3-(3-(trifluoromethyl)benzamido)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) displayed a B‑Raf IC50 of 1540 nM [1]. Analogs that lack the C‑3 carboxylate ester—such as 7‑chloro‑6‑(2‑chloroethyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine (CAS 129909‑71‑3) or 7‑chloro‑6‑(2‑chloroethyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine (CAS 900291‑22‑7)—have not been reported to exhibit B‑Raf inhibitory activity, consistent with the essential role of the C‑3 carboxylate in target engagement [2].
| Evidence Dimension | B‑Raf kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted to engage B‑Raf via C‑3 carboxylate pharmacophore (scaffold‑validated); representative analog IC50 = 1540 nM |
| Comparator Or Baseline | CAS 129909‑71‑3 (no C‑3 carboxylate): B‑Raf activity not reported; CAS 900291‑22‑7 (C‑3 phenyl): B‑Raf activity not reported |
| Quantified Difference | Qualitative: presence vs. absence of B‑Raf engagement pharmacophore; quantitative anchor IC50 = 1540 nM for a carboxylate‑containing congener |
| Conditions | In vitro B‑Raf kinase inhibition assay; BindingDB entry BDBM50294451; Gopalsamy et al. Bioorg Med Chem Lett. 2009;19:2735 |
Why This Matters
For kinase‑focused discovery programs, retaining the C‑3 carboxylate is essential to maintain B‑Raf pharmacophore identity; non‑carboxylate analogs forfeit this target engagement potential.
- [1] BindingDB. BDBM50294451: ethyl 7-(3-(3-(trifluoromethyl)benzamido)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate; B‑Raf IC50 = 1540 nM. Available at: http://bdb2.ucsd.edu View Source
- [2] Gopalsamy A, Ciszewski G, Hu Y, et al. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2009;19(10):2735-2738. doi:10.1016/j.bmcl.2009.03.129 View Source
